3,3,3-Trifluoropropylamine
Overview
Description
3,3,3-Trifluoropropylamine is a chemical compound with the molecular formula C3H6F3N . It plays a very important role in the pharmaceutical, pesticide, and chemical industries. They are usually used as intermediates or synthetic monomers to prepare various physiologically active substances such as pharmaceutical active substances .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoropropylamine consists of a propyl chain with a trifluoro group and an amine group. The molecular formula is C3H6F3N, with an average mass of 113.082 Da and a monoisotopic mass of 113.045235 Da .Physical And Chemical Properties Analysis
3,3,3-Trifluoropropylamine has a density of 1.2±0.1 g/cm3, a boiling point of 30.6±40.0 °C at 760 mmHg, and a vapor pressure of 615.8±0.1 mmHg at 25°C. It has an enthalpy of vaporization of 27.6±3.0 kJ/mol and a flash point of -20.2±12.0 °C. The index of refraction is 1.329, and the molar refractivity is 19.9±0.3 cm3 .Scientific Research Applications
1. Synthesis of Trifluoromethylated Compounds
- Trifluoromethyl-containing compounds are crucial in pharmaceuticals and agrochemicals. 3,3,3-Trifluoropropylamine plays a role in the synthesis of trifluoromethylated allenes, arylacetylenes, and enynes, offering simpler synthetic methods for these compounds which are significant for medicinal chemistry (Shimizu et al., 2009).
2. Catalytic Fluoride-Rebound Mechanism
- A study discovered a borane-catalyzed formal C(sp3)-CF3 reductive elimination from Au(III) using a fluoride-rebound mechanism. This mechanism could be valuable for introducing radioactive fluoride substituents for positron emission tomography applications (Levin et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3,3,3-trifluoropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N/c4-3(5,6)1-2-7/h1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZVNONVXYLYQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196680 | |
Record name | 1-Propanamine, 3,3,3-trifluoro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropylamine | |
CAS RN |
460-39-9 | |
Record name | 3,3,3-Trifluoro-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylamine, 3,3,3-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, 3,3,3-trifluoro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-Trifluoropropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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